molecular formula C20H17F2NO2 B13374251 N-(2,5-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide

N-(2,5-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide

Cat. No.: B13374251
M. Wt: 341.4 g/mol
InChI Key: HHBXXLKQWSFWDN-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide is an organic compound that belongs to the class of amides. This compound features a naphthalene ring substituted with a methoxy group and a difluorophenyl group, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluoroaniline and 6-methoxy-2-naphthylacetic acid.

    Amide Bond Formation: The key step involves the formation of the amide bond. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-2-(6-methoxy-2-naphthyl)acetamide: Similar structure but with an acetamide group.

    N-(2,5-difluorophenyl)-2-(6-methoxy-2-naphthyl)butanamide: Similar structure but with a butanamide group.

Uniqueness

N-(2,5-difluorophenyl)-2-(6-methoxy-2-naphthyl)propanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H17F2NO2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-(6-methoxynaphthalen-2-yl)propanamide

InChI

InChI=1S/C20H17F2NO2/c1-12(20(24)23-19-11-16(21)6-8-18(19)22)13-3-4-15-10-17(25-2)7-5-14(15)9-13/h3-12H,1-2H3,(H,23,24)

InChI Key

HHBXXLKQWSFWDN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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